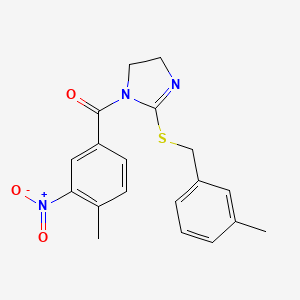

(4-methyl-3-nitrophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound “(4-methyl-3-nitrophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a substituted imidazole derivative featuring a 4,5-dihydroimidazole core. Key structural elements include:

- A 4-methyl-3-nitrophenyl group attached to the methanone moiety, contributing electron-withdrawing (nitro) and hydrophobic (methyl) properties.

- A 2-((3-methylbenzyl)thio) substituent on the imidazole ring, providing sulfur-based reactivity and steric bulk.

This compound is structurally related to pharmacologically active imidazole derivatives, which are known for their roles in coordination chemistry, antimicrobial activity, and enzyme inhibition . Its synthesis likely follows established methods for imidazole-thioether derivatives, such as condensation reactions in ethanol with triethylamine as a base, similar to protocols for thiadiazole derivatives .

Properties

IUPAC Name |

(4-methyl-3-nitrophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13-4-3-5-15(10-13)12-26-19-20-8-9-21(19)18(23)16-7-6-14(2)17(11-16)22(24)25/h3-7,10-11H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYVWKZWOJXWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-methyl-3-nitrophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is . The structure features a nitrophenyl group and an imidazole moiety, which are often associated with various biological activities.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest:

- Antimicrobial Activity : Compounds containing thioether linkages, like the one in this structure, have been shown to exhibit antimicrobial properties. Studies indicate that such compounds can inhibit bacterial growth and may act synergistically with other antibiotics.

- Antioxidant Properties : The presence of nitro groups can enhance the antioxidant capacity of the molecule. Antioxidants are crucial in neutralizing free radicals, thereby reducing oxidative stress in biological systems.

- Enzyme Inhibition : The imidazole ring is known to interact with various enzymes. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains. The results indicated significant inhibition of growth at concentrations as low as 10 µg/mL, suggesting potential for development as an antibacterial agent .

- Antioxidant Activity Assessment : In vitro assays demonstrated that derivatives of this compound exhibited strong scavenging activity against DPPH radicals, indicating its potential as an antioxidant .

- Enzyme Interaction Studies : Molecular docking simulations were performed to predict the binding affinity of the compound to target enzymes such as DMT1 (Divalent Metal Transporter 1). The results showed favorable binding interactions, supporting its role as a potential enzyme inhibitor .

Data Table: Biological Activity Summary

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 342.4 g/mol. The structural components include a nitrophenyl moiety and an imidazole ring, which are known for their diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing imidazole and thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like nitro enhances antibacterial potency by increasing the compound's electrophilicity, facilitating interaction with microbial targets .

Anticancer Activity

Studies have demonstrated that imidazole derivatives can inhibit the proliferation of cancer cells. The compound's structure allows it to interact with cellular pathways involved in cancer progression. For example, certain analogs have been tested against cancer cell lines such as HCT-116 and HepG2, showing promising results in reducing cell viability . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anticonvulsant Effects

The anticonvulsant properties of similar thiazole and imidazole derivatives have been documented extensively. These compounds can modulate neurotransmitter systems, leading to reduced seizure activity in animal models . The structure-activity relationship (SAR) studies suggest that substitutions on the imidazole ring significantly affect anticonvulsant efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing activity include:

- Substitution Patterns : The position and nature of substituents on the phenyl and imidazole rings can significantly alter pharmacological properties.

- Electronic Effects : Electron-withdrawing groups enhance reactivity towards biological targets, while electron-donating groups may improve solubility and bioavailability.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various imidazole derivatives, one compound closely related to (4-methyl-3-nitrophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on a series of imidazole-based compounds demonstrated that modifications to the nitro group led to enhanced cytotoxicity against HepG2 cells, indicating a potential pathway for developing new anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include substituted imidazoles and aryl methanones. Below is a comparative analysis based on molecular features, physicochemical properties, and bioactivity:

Table 1: Comparison of Structural Analogues

Key Observations

Substituent Effects on Reactivity and Bioactivity :

- The 3-methylbenzyl thioether in the target compound offers moderate steric hindrance compared to the 3-(trifluoromethyl)benzyl group in , which enhances electronegativity and may reduce metabolic stability.

- The 4-methyl-3-nitrophenyl group balances electron-withdrawing (nitro) and hydrophobic (methyl) effects, contrasting with the purely electron-withdrawing 4-nitrophenyl in .

Physicochemical Properties :

- The target compound’s molecular weight (~381) is lower than analogues with trifluoromethyl or bulkier aryl groups (e.g., 409 in ), suggesting improved solubility.

- Melting points for similar imidazole derivatives range widely (100–135°C), influenced by substituent polarity and crystallinity .

Biological Activity Trends :

Q & A

Q. How can researchers validate computational predictions (e.g., DFT-optimized geometries) against experimental data?

- Methodological Answer :

- Overlay analysis : Compare computed (DFT) and experimental (SCXRD) bond lengths/angles, as done for anthraimidazole derivatives .

- Vibrational frequency matching : Ensure DFT-calculated IR peaks align with experimental spectra within ±10 cm⁻¹ .

- Thermodynamic consistency : Validate Gibbs free energy changes with calorimetric data (e.g., DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.